molecular formula C20H25NO3 B2923778 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-65-6

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2923778
CAS RN: 877810-65-6
M. Wt: 327.424
InChI Key: BWLCTYXELLMQLF-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .


Synthesis Analysis

The synthesis of spiro compounds often involves multi-component reactions. For instance, a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been synthesized in five steps with an overall yield of 47% .


Molecular Structure Analysis

Spiro compounds have a unique structure where two molecular rings share only one common atom . This gives them a 3D geometrical structure and rigidity, which can influence their chemical properties and interactions .


Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions. For example, an enantioselective Pd-hydride-catalyzed cycloaddition method has been reported for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Recent Advances in Spirocyclic Compounds : Spiro[chromane-2,4'-piperidine]-4(3H)-one and its derivatives represent an important pharmacophore with significant biological relevance. Advances in the synthesis of these compounds have been notable, indicating their potential utility in developing new biologically active substances (Ghatpande et al., 2020).

Structure-Activity Relationship for Histamine Release Inhibition : The synthesis and evaluation of various spiro[isochroman-piperidine] analogs reveal the influence of lipophilicity on inhibitory activity against compound 48/80-induced release of histamine from mast cells. This suggests the critical role of the isochroman ring's benzene moiety in activity (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibitors : Spiro[chromane-2,4'-piperidine] derivatives have been developed as novel HDAC inhibitors, showing significant in vitro antiproliferative activities and improved in vivo antitumor activity. This underscores their therapeutic potential in cancer treatment (Thaler et al., 2012).

Chemical Synthesis and Mechanistic Insights

Intramolecular Oxidative Coupling : The guanidinium hypoiodite-catalyzed reaction provides a route to spiro-coupling products from oxindoles and β-dicarbonyls, highlighting the synthetic versatility of spiro[indoline-3,4'-piperidines] in producing biologically active compounds (Sugimoto et al., 2023).

Sigma Receptor Ligands : Spiro[[2]benzopyran-1,4'-piperidines] and related structures have been synthesized and evaluated for their binding properties to sigma receptors, with certain compounds displaying high affinity and selectivity, indicating their potential as neurological therapeutic agents (Maier & Wünsch, 2002).

Future Directions

Spiro compounds have been increasingly utilized in drug discovery and development programs due to their unique structures . Future research may focus on the synthesis of new spiro compounds and the exploration of their potential biological activities.

properties

IUPAC Name

1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLCTYXELLMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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